molecular formula C10H6F4O4 B1600839 Dimethyl 2,3,5,6-tetrafluoroterephthalate CAS No. 727-55-9

Dimethyl 2,3,5,6-tetrafluoroterephthalate

Cat. No.: B1600839
CAS No.: 727-55-9
M. Wt: 266.15 g/mol
InChI Key: JCEMPCVTIITKAC-UHFFFAOYSA-N
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Description

Dimethyl 2,3,5,6-tetrafluoroterephthalate is a fluorinated aromatic compound with the molecular formula C10H6F4O4. It is a derivative of terephthalic acid where four fluorine atoms are substituted at the 2, 3, 5, and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2,3,5,6-tetrafluoroterephthalate can be synthesized through the fluorination of dimethyl terephthalate. The process involves the reaction of dimethyl terephthalate with a fluorinating agent such as hydrogen fluoride (HF) or xenon difluoride (XeF2) under controlled conditions. The reaction typically takes place at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination reactors equipped with advanced temperature and pressure control systems. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,3,5,6-tetrafluoroterephthalate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions typically yield hydroxylated or hydrogenated derivatives of the compound.

  • Substitution: Substitution reactions can produce a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,3,5,6-tetrafluoroterephthalate has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

  • Biology: The compound can be employed in the study of fluorinated biomolecules and their interactions with biological systems.

  • Industry: The compound is utilized in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which dimethyl 2,3,5,6-tetrafluoroterephthalate exerts its effects depends on its specific application. The pathways involved may include binding to specific receptors or enzymes, altering biochemical processes, or participating in chemical reactions.

Comparison with Similar Compounds

Dimethyl 2,3,5,6-tetrafluoroterephthalate is unique due to its high fluorine content and the specific positions of the fluorine atoms on the benzene ring. Similar compounds include:

  • Dimethyl terephthalate: The non-fluorinated precursor of this compound.

  • Dimethyl 2,3,5,6-tetrafluorobenzoic acid: A related compound with a carboxylic acid group instead of the ester group.

  • Dimethyl 2,3,5,6-tetrafluorophenylalanine: An amino acid derivative with fluorinated phenylalanine residues.

These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEMPCVTIITKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)C(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469389
Record name dimethyl 2,3,5,6-tetrafluoroterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727-55-9
Record name dimethyl 2,3,5,6-tetrafluoroterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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